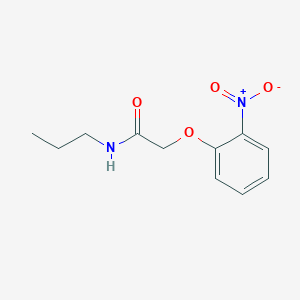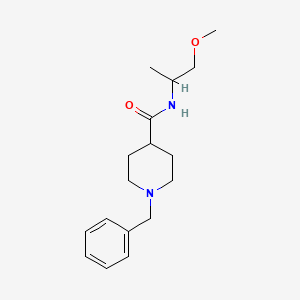
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is a derivative of indazole, a heterocyclic compound that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters such as acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate has a range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective activities. It has also been shown to inhibit the growth of cancer cells and to have potential as an antifungal and antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis method of (3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 3-acetyl-2,4,6-trimethylbenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-acetyl-2,4,6-trimethylphenyl)methyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-9-12(2)18(14(4)23)13(3)16(11)10-25-20(24)19-15-7-5-6-8-17(15)21-22-19/h5-9H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJHBPXHZRYMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C2=NNC3=CC=CC=C32)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)



![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)